Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate
Description
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate (CAS: 397844-33-6) is a fluorinated organic compound with the molecular formula C₁₆H₂₄F₃NO₄ . It features a trifluoromethyl group, an allyl-substituted tert-butoxycarbonyl (Boc) protected amine, and a methyl ester moiety. This compound is primarily utilized in synthetic organic chemistry as a building block for bioactive molecules, leveraging the trifluoromethyl group’s electron-withdrawing properties and the Boc group’s role in protecting amines during multi-step syntheses .
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]-2-(trifluoromethyl)hex-5-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F3NO4/c1-7-9-10-15(12(21)23-6,16(17,18)19)20(11-8-2)13(22)24-14(3,4)5/h7-8H,1-2,9-11H2,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZNKCHANVZHQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)C(CCC=C)(C(=O)OC)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24F3NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate is a complex organic compound with significant potential in pharmaceutical and biochemical research. Its unique structure, which includes a trifluoromethyl group and a tert-butoxycarbonyl protecting group, contributes to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₂₄F₃NO₄
- Molecular Weight : 351.36 g/mol
- Key Features :
- Trifluoromethyl group enhances lipophilicity and metabolic stability.
- Tert-butoxycarbonyl group serves as a protecting group in synthesis.
The biological activity of this compound is primarily linked to its interactions with various biological targets. The trifluoromethyl moiety is known to enhance binding affinity to proteins, making it useful in studies involving enzyme mechanisms and protein-ligand interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, affecting metabolic pathways.
- Protein Binding : Enhanced binding affinity due to the trifluoromethyl group can lead to altered protein functions.
Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
- Organic Synthesis : It serves as an intermediate in the synthesis of more complex molecules, showcasing versatility in forming diverse chemical structures.
- Biochemical Studies : The compound has been utilized in molecular docking studies, revealing its binding affinities with several enzymes, which could lead to the development of new therapeutic agents.
Case Studies
-
Molecular Docking Studies :
- A study conducted on enzyme interactions showed that E-diastereomers of similar compounds exhibited lower binding energies compared to Z-diastereomers on certain enzymes, indicating a structure-activity relationship that could be explored further for therapeutic applications.
-
Inhibition Profiles :
- Compounds structurally related to this compound have been tested for their inhibitory effects on histone deacetylases (HDACs). Results indicated varied potency across different isoforms, suggesting that modifications in structure can significantly impact biological activity.
Comparative Analysis
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| This compound | C₁₆H₂₄F₃NO₄ | Trifluoromethyl group | Enzyme inhibitor, protein binder |
| Methyl 2-[allyl(tosyl)amino]-2-(trifluoromethyl)pent-4-ynoate | C₁₇H₁₈F₃NO₄S | Tosyl group present | Different protective strategy, potential inhibitor |
| Methyl 2-(trifluoromethyl)pent-4-ynoate | C₁₀H₉F₃O₂ | No amine functionality | More basic structure, limited biological activity |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Key Variations
The compound belongs to a class of fluorinated esters with modifications in the amino-protecting groups, substituents, or backbone structure. Below is a comparative analysis with three close analogs:
Table 1: Structural and Functional Comparison
Functional Group Impact on Properties
Trifluoromethyl Group
The trifluoromethyl (-CF₃) group in the parent compound enhances electronegativity and metabolic stability, making it resistant to oxidative degradation. This contrasts with the non-fluorinated analog (CAS 193223-77-7), which lacks such stability .
Amino-Protecting Groups
- Boc (tert-butoxycarbonyl) : Provides acid-labile protection, enabling selective deprotection under mild acidic conditions .
- Tosyl (Ts) : Requires stronger basic or nucleophilic conditions for removal, increasing synthetic flexibility but introducing sulfur-related instability .
- Cbz (benzyloxycarbonyl): Offers stability under acidic conditions but requires hydrogenolysis for deprotection, limiting compatibility with reducible functional groups .
Allyl Substituent
Analogs lacking this group (e.g., CAS 193223-77-7) exhibit simpler reactivity profiles .
Lipophilicity
Q & A
Q. What are the key steps and challenges in synthesizing Methyl 2-[allyl(tert-butoxycarbonyl)amino]-2-(trifluoromethyl)hex-5-enoate?
The synthesis involves multi-step reactions, including:
- Introduction of the tert-butoxycarbonyl (Boc) protecting group to shield the amino functionality during subsequent reactions .
- Incorporation of the trifluoromethyl group, typically via nucleophilic trifluoromethylation or electrophilic fluorination .
- Allylation of the protected amine, which may require palladium-catalyzed cross-coupling or radical-based methods . Key challenges include maintaining regioselectivity during allylation and avoiding premature deprotection of the Boc group under acidic/basic conditions .
Q. Which analytical methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm the presence of the allyl, Boc, and trifluoromethyl groups .
- LC-MS or HRMS to verify molecular weight and purity .
- FT-IR to detect functional groups like ester carbonyl (C=O) and Boc N-H stretches .
- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly at the trifluoromethyl-bearing carbon .
Q. How should this compound be stored to ensure stability?
- Store at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester and Boc groups .
- Avoid prolonged exposure to moisture, light, or acidic/basic conditions, which can degrade the trifluoromethyl moiety .
Advanced Research Questions
Q. How can reaction yields be optimized for the introduction of the trifluoromethyl group?
- Use Langlois’ reagent (CF₃SO₂Na) with Cu(I) catalysis under mild conditions to minimize side reactions .
- Monitor reaction progress via in situ ¹⁹F NMR to adjust stoichiometry and temperature dynamically .
- Compare yields from radical trifluoromethylation (e.g., using Togni’s reagent) versus electrophilic routes to identify the most efficient pathway .
Q. How can discrepancies in reported spectral data for this compound be resolved?
- Contradictions in ¹H NMR shifts may arise from solvent effects (e.g., CDCl₃ vs. DMSO-d₆) or conformational flexibility of the allyl group .
- Validate assignments using 2D NMR (COSY, HSQC) to correlate proton and carbon signals .
- Cross-reference with computational models (e.g., DFT-based chemical shift predictions) to resolve ambiguities .
Q. What strategies are recommended for studying this compound’s biological activity?
- Design enzyme inhibition assays targeting proteases or kinases, leveraging the trifluoromethyl group’s electron-withdrawing properties to enhance binding .
- Use molecular docking simulations to predict interactions with biological targets, focusing on the allyl group’s potential for covalent bonding .
- Address conflicting bioactivity data by standardizing assay conditions (e.g., pH, solvent) and validating results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Q. How is this compound utilized as an intermediate in multi-step syntheses?
- The allyl group enables ring-closing metathesis (RCM) to form cyclic peptides or macrocycles .
- The Boc group allows selective deprotection under mild acidic conditions (e.g., TFA) for subsequent functionalization without disturbing the trifluoromethyl group .
- In drug discovery, it serves as a precursor for fluorinated analogs of bioactive molecules, enhancing metabolic stability .
Key Research Gaps and Future Directions
- Mechanistic Studies: Elucidate the role of the trifluoromethyl group in modulating electronic properties using Hammett plots or computational models .
- Toxicity Profiling: Conduct in vitro cytotoxicity assays (e.g., HepG2 cells) to establish safety thresholds for biological applications .
- Scalability: Develop continuous-flow synthesis protocols to enhance reproducibility for industrial-scale applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
